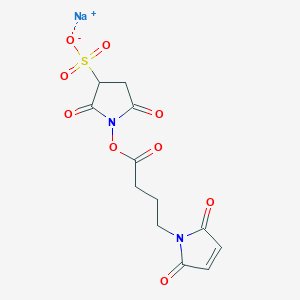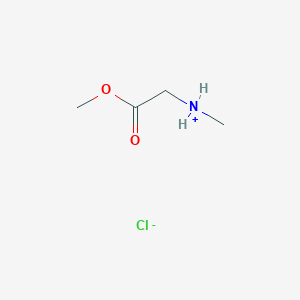
N-Methyl-N-(phenylsulfonyl)glycine
Overview
Description
N-Methyl-N-(phenylsulfonyl)glycine is a chemical compound with the linear formula C9H11NO4S . It has a molecular weight of 229.256 .
Molecular Structure Analysis
The molecular structure of N-Methyl-N-(phenylsulfonyl)glycine consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .
Scientific Research Applications
Sewage Treatment Plant Behavior : N-(phenylsulfonyl)-glycine (PSG) was investigated in a municipal sewage treatment plant, where it was identified as a significant polar contaminant. The study found that PSG's concentration in the effluent was over two-fold higher than added, indicating microbial methylation in the sewage treatment plant (Krause & Schöler, 2000).
Environmental Contamination and Detection : Research highlighted the presence of N-(phenylsulfonyl)glycine as a previously unknown polar contaminant in river samples and municipal sewage treatment plants. The study emphasized the need for accurate detection methods for such contaminants in environmental samples (Krause, Schöler, & Heberer, 2000).
Ocular Uptake of Prodrugs : N-[4-(benzoylamino)phenylsulfonyl]glycine was evaluated as a prodrug to enhance ocular uptake. The study involved synthesizing ester prodrugs and assessing their stability, hydrolysis, and transport across ocular tissues, demonstrating its potential in ocular therapeutic applications (Sunkara et al., 2000).
Pharmaceutical Design and Synthesis : N-Methyl-N-(phenylsulfonyl)glycine derivatives have been explored for their potential as Glycine Transporter-1 inhibitors, which are relevant in treating neurological disorders. Such studies involve the design and synthesis of these compounds, assessing their efficacy in vivo (Lindsley et al., 2006).
Interactions with Metals : The interaction of N-(phenylsulfonyl)glycine with metals like cadmium(2+) and zinc(2+) has been studied, shedding light on the compound's potential applications in biochemistry and environmental science (Gavioli et al., 1991).
Biochemical Research : N-Methyl-N-(phenylsulfonyl)glycine has been used in various biochemical research contexts, such as understanding enzyme activities and metabolic pathways. For instance, studies on glycine N-methyltransferase and its role in methyl group metabolism involve the use of N-methyl-N-(phenylsulfonyl)glycine (Heady & Kerr, 1973).
Polypeptide Modification : N-Methyl-N-(phenylsulfonyl)glycine has been utilized in polypeptide research, particularly in post-polymerization modifications and studies on peptide conformations (Walther, 1987).
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10(7-9(11)12)15(13,14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGWHYCLQRSQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196821 | |
| Record name | Glycine, N-methyl-N-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(phenylsulfonyl)glycine | |
CAS RN |
46376-16-3 | |
| Record name | Glycine, N-methyl-N-(phenylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046376163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-N-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[benzenesulfonyl(methyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)






